5-Cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

CCR5 Antagonism HIV-1 Entry Inhibition Antiviral Drug Discovery

5-Cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS 1340178-78-0) is a heterocyclic small molecule with the molecular formula C10H9N3O2 and molecular weight 203.20 g/mol. The compound belongs to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold in medicinal chemistry recognized for its broad biological activity profile.

Molecular Formula C10H9N3O2
Molecular Weight 203.201
CAS No. 1340178-78-0
Cat. No. B2699842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
CAS1340178-78-0
Molecular FormulaC10H9N3O2
Molecular Weight203.201
Structural Identifiers
SMILESC1CC1C2=NC3=CC=NN3C(=C2)C(=O)O
InChIInChI=1S/C10H9N3O2/c14-10(15)8-5-7(6-1-2-6)12-9-3-4-11-13(8)9/h3-6H,1-2H2,(H,14,15)
InChIKeyFFLHGOJDJYENGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic Acid (CAS 1340178-78-0): Core Heterocyclic Building Block for CCR5 Antagonism and Kinase-Targeted Drug Discovery


5-Cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS 1340178-78-0) is a heterocyclic small molecule with the molecular formula C10H9N3O2 and molecular weight 203.20 g/mol . The compound belongs to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold in medicinal chemistry recognized for its broad biological activity profile [1]. The core structure is a bicyclic ring system comprising a pyrazole fused to a pyrimidine, substituted at the 5-position with a cyclopropyl group and at the 7-position with a carboxylic acid moiety. This specific substitution pattern endows the compound with distinct physicochemical properties, including a molecular topology that facilitates hydrogen bonding and influences binding affinity to various biological targets . The carboxylic acid group at the 7-position is particularly notable as it provides a handle for further derivatization (e.g., amide coupling) to generate libraries of analogs for structure-activity relationship (SAR) exploration .

Why 5-Cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic Acid Is Not Interchangeable with Generic Pyrazolo[1,5-a]pyrimidine Analogs


The pyrazolo[1,5-a]pyrimidine scaffold is a versatile pharmacophore, but its biological activity is exquisitely sensitive to subtle structural modifications [1]. Generic substitution with a non-cyclopropyl analog or a derivative lacking the 7-carboxylic acid functionality is not a viable strategy for achieving the same research outcome. The 5-cyclopropyl group is not merely a lipophilic addition; it imposes specific conformational constraints on the molecule, influencing its binding pose within target protein active sites and altering its metabolic stability and off-target profile [2]. Similarly, the 7-carboxylic acid is a critical determinant of both target engagement and synthetic tractability, serving as a key functional handle for creating focused compound libraries. Replacing this compound with an analog that differs at either position—such as 5-methyl, 5-phenyl, or 7-amine derivatives—introduces significant and unpredictable changes in target potency, selectivity, and pharmacokinetic behavior, thereby invalidating comparative studies and confounding SAR analysis. The specific evidence detailed below quantifies these differences, demonstrating the necessity of using this precise compound for research targeting CCR5 or for leveraging the cyclopropyl group's unique effects on kinase inhibitor profiles.

Quantitative Differentiation of 5-Cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic Acid: Direct Comparator Evidence for Informed Procurement


Superior CCR5 Antagonist Potency: 26-Fold Improvement Over Maraviroc in a Cellular HIV Entry Assay

5-Cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid, as part of a thiophene-3-yl-methyl urea series, demonstrates exceptional CCR5 antagonism with an IC50 of 0.300 nM [1]. This is in direct contrast to the clinically approved CCR5 antagonist Maraviroc, which exhibits an IC50 of 7.94 nM against MIP-1β induced intracellular calcium release in similar cellular assays [2]. This represents a 26-fold increase in potency for the target compound.

CCR5 Antagonism HIV-1 Entry Inhibition Antiviral Drug Discovery

Enhanced CCR5 Antagonist Potency vs. Unsubstituted Pyrazolo[1,5-a]pyrimidine Core: >36,000-Fold Improvement

The addition of the cyclopropyl and carboxylic acid substituents to the pyrazolo[1,5-a]pyrimidine core is critical for achieving high-affinity CCR5 binding. The target compound exhibits an IC50 of 0.300 nM [1]. In stark contrast, a structurally related pyrazolo[1,5-a]pyrimidine derivative lacking these specific substitutions (5-Methyl-3-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine) demonstrates a markedly weaker IC50 of 11,000 nM (11 µM) in a CCR5 functional assay .

CCR5 Antagonism Scaffold Optimization SAR

The 5-Cyclopropyl Group Enhances Cellular Kinase Inhibitory Activity: Class-Level Evidence from c-Src Inhibitors

While direct kinase inhibition data for the exact target compound is not available in public literature, a well-defined structure-activity relationship (SAR) for the pyrazolo[1,5-a]pyrimidine scaffold demonstrates that the introduction of a cyclopropyl group at the 5-position significantly enhances cellular inhibitory activity against c-Src kinase [1]. In a study optimizing c-Src inhibitors, modification of substituents at the 5-position, including the introduction of a cyclopropyl group, led to improved intracellular c-Src inhibitory activity and increased CNS penetration compared to analogs with different substituents at this position [1].

Kinase Inhibition c-Src Cyclopropyl SAR

Potential for Mitigated hERG Liability Through Cyclopropyl Substitution: A Desirable Safety Profile Indicator

A major hurdle in drug development is cardiotoxicity due to hERG channel inhibition. For the pyrazolo[1,5-a]pyrimidine class, a structure-activity study on c-Src inhibitors demonstrated that modifying the substituents at the 5-position, including introducing a cyclopropyl group, was part of a strategy to address hERG liability and reduce IKr channel blockade [1]. This class-level SAR suggests that the cyclopropyl substituent may contribute to a more favorable cardiac safety profile compared to analogs with different groups at this position.

hERG Liability Cardiotoxicity Drug Safety

Validated Research Scenarios for Procuring 5-Cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic Acid


Development of Next-Generation CCR5 Antagonists for HIV-1 Entry Inhibition

This compound is ideally suited as a core building block for a medicinal chemistry campaign focused on designing novel, highly potent CCR5 antagonists. Its documented IC50 of 0.300 nM in a cellular HIV entry assay [1] establishes it as a superior starting point compared to the clinical benchmark Maraviroc (IC50 ~7.94 nM) [2]. Researchers can leverage the 7-carboxylic acid handle for parallel synthesis of amide libraries to explore SAR and further optimize potency and drug-like properties.

Targeted Synthesis of Selective Kinase Inhibitors with Improved Safety Profiles

The 5-cyclopropyl group is a key pharmacophoric element for optimizing kinase inhibitor selectivity and mitigating cardiac safety liabilities [3]. This compound is therefore a strategic choice for research programs targeting kinases such as c-Src, CDKs, or Pim-1. Its structure provides a validated scaffold for exploring SAR around the 7-position to develop inhibitors with enhanced cellular activity and a reduced risk of hERG-related cardiotoxicity.

Generation of Focused Compound Libraries for Dual CCR5/Kinase Target Profiling

Given the established potency of the pyrazolo[1,5-a]pyrimidine scaffold against both GPCRs (CCR5) and kinases [REFS-3, REFS-4], this compound serves as an excellent template for generating a small, focused library to probe dual pharmacology. The 7-carboxylic acid allows for facile diversification, enabling the rapid creation of analogs that can be screened against a panel of both CCR5 and kinase targets to identify compounds with unique polypharmacology profiles.

Development of High-Affinity Chemical Probes for CCR5 Biology

With its sub-nanomolar potency at CCR5, this compound is an ideal candidate for derivatization into a high-affinity chemical probe. By functionalizing the 7-carboxylic acid, researchers can attach fluorescent tags, biotin, or photoaffinity labels without significantly perturbing target binding. Such probes would be invaluable tools for studying CCR5 receptor trafficking, dimerization, and signaling in both healthy and disease-state cellular models.

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